3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate
Overview
Description
The compound “3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “this compound”, is complex. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Chemical Synthesis and Biological Activity
This compound has been studied in the context of chemical synthesis and biological activity. For instance, 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and related compounds have been synthesized and evaluated for their biological activity. These compounds have been shown to interact with enzymes involved in folate-mediated one-carbon metabolism and have potential implications in the treatment of certain types of cancer cells (Rosowsky et al., 1994).
Structural and Spectroscopic Analysis
Studies have also focused on the structural and spectroscopic properties of related compounds. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods (Devi et al., 2020).
Synthesis and Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and explored for their potential as intermediates in drug development. For instance, 3-(Pyrrolidin-1-yl)piperidine, a structurally similar compound, is significant in medicinal chemistry due to its rigid diamine structure, offering a novel method for its synthesis (Smaliy et al., 2011).
Future Directions
Piperidines and their derivatives continue to be a focus of research in the pharmaceutical industry due to their importance in drug design . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of biologically active piperidines .
Properties
IUPAC Name |
tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11;3-1(4)2(5)6/h11-12,15-16H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAXESKAACAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-04-6 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-piperidinylamino)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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